molecular formula C12H21NO B14018762 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane CAS No. 5923-40-0

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane

Cat. No.: B14018762
CAS No.: 5923-40-0
M. Wt: 195.30 g/mol
InChI Key: SXQDSMFQHHMENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane (CAS 5923-40-0) is a bicyclic organic compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol. This compound features a bridged oxa-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for interacting with biological targets. Key physical properties include a calculated density of approximately 1.054 g/cm³ and a boiling point estimated at 280.9 °C at 760 mmHg . The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged structure in drug discovery. Research on closely related analogues has demonstrated their high value as potent molecular scaffolds for developing therapeutics targeting the central nervous system, such as monoamine transporter ligands , and as key components in novel inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory and pain conditions . Other analogues have been explored as modulators of receptors like the mu-opioid receptor and CCR5 . The specific incorporation of a cyclohexyl substituent and an oxygen heteroatom within the bicyclic framework makes this compound a versatile and valuable synthetic intermediate or core structure for researchers exploring structure-activity relationships (SAR) in these and other therapeutic areas. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

5923-40-0

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2

InChI Key

SXQDSMFQHHMENL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3CCCC2O3

Origin of Product

United States

Preparation Methods

Reaction Scheme :

  • Aziridine formation → 2. Nosyl protection → 3. Cyclization → 4. Deprotection

Key Advantages :

  • High regioselectivity due to the nosyl group’s electronic effects.
  • Scalable for gram-scale synthesis.

Multi-Step Synthesis via Grignard and Transition Metal Catalysis

A patent-derived approach outlines the following sequence:

  • Grignard addition : Protected 8-azabicyclo[3.2.1]octanone reacts with 3-methoxyphenyl magnesium bromide to form a tertiary alcohol intermediate.
  • Functional group interconversion : Triflation of the alcohol followed by zinc cyanide-mediated cyanation introduces a nitrile group.
  • Hydrolysis and deprotection : Acidic hydrolysis (e.g., H₂SO₄) converts the nitrile to a carboxamide, with simultaneous removal of protecting groups.

Critical Conditions :

Step Reagents/Conditions Outcome
Grignard addition 3-Methoxyphenyl MgBr, THF, 80–100°C Tertiary alcohol intermediate
Triflation Tf₂O, base, 0–25°C Triflate intermediate
Cyanation Zn(CN)₂, Pd catalyst, 60–120°C Nitrile product

Challenges :

  • Strict anhydrous conditions required for Grignard reactions.
  • Transition metal residues necessitate purification.

Microwave-Assisted [3+2] Cycloaddition

A modern methodology utilizes cyclopropanated heterocycles (e.g., pyrroles or furans) in a microwave-accelerated cascade:

Example Route :

Cyclopropanated furan → Microwave ring-opening → Cycloaddition with cyclohexene → 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane.

Advantages :

  • Rapid reaction times (minutes vs. hours).
  • High enantiomeric excess via chiral cyclopropane precursors.

Protecting Group Strategies

Critical to all methods is the use of protecting groups to direct reactivity:

Comparative Analysis of Synthetic Routes

Method Key Steps Yield* Scalability
Aziridine cyclization Aziridine prep → cyclization → deprot Moderate High
Grignard/catalysis Multi-step functionalization Low Moderate
Microwave cycloaddition Cyclopropanation → cycloaddition High Limited

Structural and Analytical Data

Property Value Source
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
CAS Registry 5923-40-0
SMILES C1CCC(CC1)N2CC3CCCC2O3

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and synthetic relevance of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be contextualized by comparing it to structurally analogous bicyclic systems. Key differences in substituent positions, synthetic routes, and biological activities are summarized below:

Structural and Functional Comparisons

Compound Name Substituents (Oxa/Aza Positions) Key Features Biological Activity/Application References
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane 8-Oxa, 6-Aza (cyclohexyl) Rigid bicyclic core with bulky cyclohexyl group Zoanthamine-like bioactivity
8-Oxa-2-azabicyclo[3.2.1]octane 8-Oxa, 2-Aza Core structure of atkamine alkaloids Antimicrobial, cytotoxic activities
6-Azabicyclo[3.2.1]octane 6-Aza (no oxa) Found in aphanorphine (natural product) and synthetic muscarinic antagonists Analgesic, neurokinin antagonism
8-Azabicyclo[3.2.1]octane (Nortropane) 8-Aza (no oxa) Parent structure of tropane alkaloids (e.g., cocaine, atropine) CNS modulation, anticholinergic effects
3-Oxa-8-azabicyclo[3.2.1]octane 3-Oxa, 8-Aza Bridged morpholine derivative in PI3K inhibitors Moderate cellular potency (IC50: 157 nM)

Key Research Findings and Implications

Positional Isomerism Matters : The placement of oxa and aza groups significantly impacts bioactivity. For example, 8-oxa-6-azabicyclo derivatives are prioritized for anti-inflammatory applications, while 8-azabicyclo systems (tropanes) dominate CNS drug design .

Synthetic Flexibility : Radical-mediated and enzymatic methods (e.g., ene reductases) offer greener routes to azabicyclo scaffolds compared to traditional cycloadditions .

Q & A

Q. What are the key synthetic methodologies for constructing the 8-oxa-6-azabicyclo[3.2.1]octane scaffold?

The scaffold can be synthesized via tandem carbamoyl radical cyclization–dithiocarbamate group transfer reactions, which enable the formation of bridged bicyclic systems relevant to natural products like aphanorphine . Alternatively, 5-hydroxymethylfurfural (5-HMF) serves as a precursor: reduction to a diol followed by tosylation and double SN2 substitution with benzylamine yields intermediates that are hydrogenolyzed to form the bicyclic structure .

Q. Which analytical techniques are optimal for characterizing 8-oxa-6-azabicyclo[3.2.1]octane derivatives?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and selectivity in quantifying these compounds in complex mixtures. Structural elucidation often employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemical configurations .

Q. What biological targets are associated with this scaffold?

Derivatives interact with monoamine transporters, particularly dopamine (DAT) and serotonin (SERT) transporters, which regulate neurotransmitter reuptake . Preliminary studies also suggest inhibition of long-chain fatty acid elongase 6 (ELOVL6), implicating potential applications in metabolic disorder therapeutics .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-oxa-6-azabicyclo[3.2.1]octane core be achieved?

Chiral α-hydroxyaldehyde derivatives undergo aza-Prins cyclization with N-tosyl homoallylamine, yielding diastereoselective 6-oxa-2-azabicyclo[3.2.1]octane products. Intramolecular nucleophilic attack during cyclization ensures high stereochemical control . Photochemical rearrangement of nitro compounds or oxaziridines further enables access to enantiomerically pure analogs .

Q. What computational strategies aid in optimizing the scaffold’s bioactivity?

Quantitative structure-activity relationship (QSAR) models and molecular docking simulations predict interactions with targets like 5-HT4 receptors. These tools guide functional group modifications to enhance binding affinity while minimizing off-target effects .

Q. How do metabolic pathways influence the pharmacokinetics of these compounds?

In vivo studies of analogs like brasofensine reveal hepatic cytochrome P450-mediated oxidation as a primary metabolic route. Identifying major metabolites (e.g., N-demethylated or hydroxylated derivatives) is critical for assessing bioavailability and toxicity .

Q. What challenges arise in resolving stereochemistry during synthesis?

The scaffold contains multiple chiral centers, necessitating stereoselective methods. For example, LiAlH4 reduction of 2-azabicyclo[3.2.1]octan-3-ones or hydrogenation of dienes under palladium catalysis achieves specific stereoisomers, though competing pathways may require chiral auxiliaries or catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.